molecular formula C14H18N6O B6505944 N-[2-({6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]propanamide CAS No. 1421483-18-2

N-[2-({6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]propanamide

Cat. No.: B6505944
CAS No.: 1421483-18-2
M. Wt: 286.33 g/mol
InChI Key: FGBMOPRTWCKPKF-UHFFFAOYSA-N
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Description

N-[2-({6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]propanamide is a complex organic compound that features a pyridine and pyrimidine moiety linked through an ethyl chain to a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridin-2-ylamine and pyrimidin-4-ylamine intermediates. These intermediates are then coupled using a suitable linker, such as ethyl bromoacetate, under basic conditions to form the desired compound.

  • Step 1: Synthesis of Pyridin-2-ylamine

      Reagents: Pyridine, ammonia, and a reducing agent.

      Conditions: The reaction is carried out under reflux conditions in an inert atmosphere.

  • Step 2: Synthesis of Pyrimidin-4-ylamine

      Reagents: Pyrimidine, ammonia, and a reducing agent.

      Conditions: Similar to the first step, this reaction is also conducted under reflux in an inert atmosphere.

  • Step 3: Coupling Reaction

      Reagents: Pyridin-2-ylamine, pyrimidin-4-ylamine, ethyl bromoacetate.

      Conditions: The reaction is performed in a polar aprotic solvent like dimethylformamide (DMF) with a base such as potassium carbonate.

  • Step 4: Formation of Propanamide Group

      Reagents: The intermediate product from step 3, propanoyl chloride.

      Conditions: The reaction is carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring would ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the pyridine and pyrimidine rings, leading to the formation of N-oxides.

      Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

      Conditions: Mild conditions, typically at room temperature.

  • Reduction: : Reduction reactions can target the amide group, converting it to an amine.

      Reagents: Lithium aluminum hydride (LiAlH4).

      Conditions: Anhydrous conditions, typically in ether solvents.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the pyridine and pyrimidine rings.

      Reagents: Various nucleophiles such as amines, thiols.

      Conditions: Elevated temperatures, often in polar solvents.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[2-({6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)pyrimidin-4-amine: Similar structure but lacks the ethyl and propanamide groups.

    N-(pyridin-2-yl)acetamide: Similar structure but with an acetamide group instead of propanamide.

    N-(pyridin-2-yl)benzamide: Similar structure but with a benzamide group.

Uniqueness

N-[2-({6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O/c1-2-14(21)17-8-7-16-12-9-13(19-10-18-12)20-11-5-3-4-6-15-11/h3-6,9-10H,2,7-8H2,1H3,(H,17,21)(H2,15,16,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBMOPRTWCKPKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCNC1=CC(=NC=N1)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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